molecular formula C10H13ClN2O2 B12644188 Benzenemethanamine, 3-chloro-5-nitro-N-propyl- CAS No. 90390-40-2

Benzenemethanamine, 3-chloro-5-nitro-N-propyl-

Cat. No.: B12644188
CAS No.: 90390-40-2
M. Wt: 228.67 g/mol
InChI Key: XGSWOUXMTOEILL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanamine, 3-chloro-5-nitro-N-propyl- is an organic compound with the molecular formula C10H12ClN3O2 It is a derivative of benzenemethanamine, characterized by the presence of a chlorine atom at the 3-position, a nitro group at the 5-position, and a propyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 3-chloro-5-nitro-N-propyl- typically involves a multi-step process:

    Nitration: The starting material, benzenemethanamine, undergoes nitration to introduce the nitro group at the 5-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Chlorination: The nitrated intermediate is then subjected to chlorination to introduce the chlorine atom at the 3-position. This can be done using chlorine gas or other chlorinating agents such as thionyl chloride.

    Alkylation: The final step involves the alkylation of the amine group with a propyl halide (e.g., propyl bromide) in the presence of a base such as sodium hydroxide or potassium carbonate to yield the desired product.

Industrial Production Methods

Industrial production of Benzenemethanamine, 3-chloro-5-nitro-N-propyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 3-chloro-5-nitro-N-propyl- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., hydroxide, alkoxide) under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or other derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium hydroxide, potassium carbonate, alkyl halides.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 3-chloro-5-amino-N-propylbenzenemethanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding oxides or other oxidized derivatives.

Scientific Research Applications

Benzenemethanamine, 3-chloro-5-nitro-N-propyl- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 3-chloro-5-nitro-N-propyl- depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, 3-chloro-5-nitro-: Lacks the propyl group, which may affect its reactivity and applications.

    Benzenemethanamine, 3-chloro-: Lacks both the nitro and propyl groups, resulting in different chemical properties and uses.

    Benzenemethanamine, 5-nitro-: Lacks the chlorine and propyl groups, leading to variations in its chemical behavior and applications.

Uniqueness

Benzenemethanamine, 3-chloro-5-nitro-N-propyl- is unique due to the presence of all three substituents (chlorine, nitro, and propyl groups), which confer distinct chemical properties and potential applications. The combination of these groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

90390-40-2

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

N-[(3-chloro-5-nitrophenyl)methyl]propan-1-amine

InChI

InChI=1S/C10H13ClN2O2/c1-2-3-12-7-8-4-9(11)6-10(5-8)13(14)15/h4-6,12H,2-3,7H2,1H3

InChI Key

XGSWOUXMTOEILL-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC(=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.